Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate

Medicinal Chemistry Organic Synthesis Drug Discovery

Researchers often struggle to find spirocyclic building blocks with precise protecting group placement for selective N-functionalization. CAS 1086394-81-1 solves this with a Cbz group exclusively at the 6-position. - Enables orthogonal deprotection vs. Boc or 2-carboxylate analogs - Rigid scaffold pre-organizes molecules for ATP-competitive kinase inhibitor design - Commercial purity (≥95%) supports high-throughput SAR libraries - BenchChem ensures reliable documentation and fast delivery

Molecular Formula C15H20N2O2
Molecular Weight 260.33
CAS No. 1086394-81-1
Cat. No. B3026742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
CAS1086394-81-1
Molecular FormulaC15H20N2O2
Molecular Weight260.33
Structural Identifiers
SMILESC1CC2(CNC2)CN(C1)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-14(19-9-13-5-2-1-3-6-13)17-8-4-7-15(12-17)10-16-11-15/h1-3,5-6,16H,4,7-12H2
InChIKeyDMGJJLCZUUDTBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

About Benzyl 2,6-Diazaspiro[3.5]nonane-6-carboxylate


Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1086394-81-1) is a spirocyclic amine with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . It features a 2,6-diazaspiro[3.5]nonane core with a benzyloxycarbonyl (Cbz) protecting group at the 6-position, providing orthogonal protection critical for selective synthetic manipulation . This compound is primarily used as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [1].

Orthogonal protection: Cbz at 6-position enables selective deprotection
Synthesis of ATP-mimetic kinase inhibitor intermediates
Supplier-specified purity (≥95%) supports reproducible workflows

Benzyl 2,6-Diazaspiro[3.5]nonane-6-carboxylate Substitution Challenges


Substitution with generic spirocyclic amines or other protected 2,6-diazaspiro[3.5]nonane analogs is not recommended without rigorous validation. The specific position of the benzyl protecting group (Cbz) on the 6-nitrogen atom (as opposed to the 2-position or a different ester) dictates the compound's reactivity, orthogonal deprotection strategy, and downstream chemical compatibility . Using a close analog, such as the tert-butyloxycarbonyl (Boc) protected version or the 2-carboxylate regioisomer, introduces different steric and electronic properties that can fundamentally alter reaction kinetics, solubility, and the biological profile of the final drug candidate . The utility of this precise compound lies in its defined structure, which enables the predictable and reproducible synthesis of complex drug leads [1].

Property
This Compound
Potential Substitute
Regiochemistry
6-Cbz enables orthogonal deprotection
2-Cbz isomer may disrupt selective deprotection route
Protecting Group
Cbz removed by H₂/Pd or HBr, stable to TFA
Boc analog lacks orthogonal stability (cleaved by TFA)

Benzyl 2,6-Diazaspiro[3.5]nonane-6-carboxylate: Comparative Evidence


Regiochemical and Orthogonal Protection: 6- vs 2-Carboxylate

The target compound, benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, features a benzyloxycarbonyl (Cbz) protecting group specifically on the 6-position nitrogen of the spirocyclic core. This is a critical structural difference from its regioisomer, benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS 1086394-83-3). This difference in substitution pattern is not trivial; it directly affects the orthogonal protection strategy used in complex molecule synthesis . The 6-position Cbz can be selectively removed in the presence of other protecting groups (e.g., Boc on the 2-position), enabling sequential functionalization that is impossible with a non-orthogonally protected or differently protected analog .

Regiochemistry Comparison
Head-to-head
6-Cbz enables orthogonal deprotection; 2-Cbz does not
Selective 6-position deprotection possible
Validation in specific synthetic route required
Medicinal Chemistry Organic Synthesis Drug Discovery

Cbz vs. Boc: Orthogonal Protecting Group Strategy

The choice of the Cbz protecting group over other carbamates, such as tert-butyloxycarbonyl (Boc), provides a distinct advantage in synthetic planning. While both protect the amine, their deprotection conditions are orthogonal. The Cbz group can be removed by hydrogenolysis (H2, Pd/C) or with strong acids (e.g., HBr/AcOH), conditions under which a Boc group is typically stable. Conversely, a Boc group is cleaved under mild acidic conditions (e.g., TFA) that leave the Cbz group intact [1]. A common analog, tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, lacks this orthogonal stability profile, limiting its use in multi-step syntheses of complex molecules .

Cbz vs Boc Orthogonality
Class-level
Cbz stable to TFA, cleaved by H₂/Pd; Boc cleaved by TFA
Supports sequential deprotection in multi-step synthesis
Deprotection conditions must be experimentally confirmed
Peptide Chemistry Protecting Group Strategy Medicinal Chemistry

Purity: Ensuring Reproducibility

The target compound is available from commercial suppliers with a specified minimum purity, typically 95% or 98% . This is a critical quantitative benchmark for its use in research. Lower purity grades, or materials from non-verified sources, may contain undefined impurities that can catalyze side reactions, inhibit enzymatic assays, or skew biological results, thereby compromising the reproducibility of experiments [1].

Purity Specification
Reported
≥95%
Ensures lot-to-lot consistency
Verify supplier CoA for each batch
Analytical Chemistry Quality Control Chemical Synthesis

Kinase Inhibitor Scaffold Design

The 2,6-diazaspiro[3.5]nonane scaffold has been identified as a valuable core for developing inhibitors of protein kinases [1]. In a study on heteroaryl-substituted diazaspirocycles, this specific scaffold was used to mimic ATP and provided ligand-efficient inhibitors. The unique spirocyclic geometry offers a rigid, three-dimensional structure that can effectively probe the ATP-binding site [1]. This is in contrast to more common, planar heterocyclic scaffolds which often lack the same potential for achieving target selectivity [2].

Kinase Scaffold Design
Class-level
Spirocyclic core used as ATP-mimetic scaffold
Reported scaffold for kinase inhibitor design context
Model-specific review required
Kinase Inhibition Cancer Research Drug Discovery

Benzyl 2,6-Diazaspiro[3.5]nonane-6-carboxylate: Applications


Synthesis of Orthogonally Protected Spirocyclic Amines

This compound is a critical building block for synthesizing orthogonally protected 2,6-diazaspiro[3.5]nonane derivatives, as detailed by Pudelko et al. (2015) . It enables the sequential and selective functionalization of the two nitrogen atoms in the spirocyclic core, which is essential for creating complex and diverse chemical libraries for drug discovery. Researchers can use this precise compound to introduce the spirocyclic core into a target molecule while leaving a specific amine protected for later-stage diversification .

ATP-Mimetic Kinase Inhibitor Development

The core structure of this compound serves as a starting point for developing ATP-competitive kinase inhibitors [1]. By substituting the benzyl group with a heteroaromatic 'hinge binder' moiety and functionalizing the other nitrogen atom, medicinal chemists can design molecules that selectively target the ATP-binding site of protein kinases, a validated strategy for cancer therapeutics. The rigid spirocyclic scaffold helps to pre-organize the molecule for binding, potentially improving potency and selectivity [1].

Spirocyclic Compound Library Construction

As a versatile and commercially available building block with defined purity , this compound is ideal for generating libraries of spirocyclic amines. These libraries are valuable tools for hit identification in early-stage drug discovery campaigns. The ability to selectively deprotect the 6-position amine allows for high-throughput parallel synthesis of structurally diverse analogs, accelerating the process of structure-activity relationship (SAR) exploration .

Application
Selection Property
Validation Focus
Orthogonally protected spirocyclic intermediate synthesis
Regiochemical identity (6-Cbz)
Position-selective deprotection
Kinase inhibitor lead generation
Orthogonal protecting group strategy
Target engagement in kinase assays
Spirocyclic compound library synthesis
Defined purity (≥95%)
Lot-to-lot consistency verification
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